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Executive Summary

Episodic infantile limb pain syndrome is a debilitating genetic disorder characterized by
recurrent, severe pain episodes in young children. The underlying cause has been identified as
gain-of-function mutations in the SCN11A gene, which encodes the voltage-gated sodium
channel Nav1.9. DSP-2230 (also known as ANP-230) is an investigational, orally active small
molecule that potently and selectively inhibits the voltage-gated sodium channels Nav1l.7,
Nav1.8, and Nav1.9. This targeted mechanism of action makes DSP-2230 a promising
therapeutic candidate for this rare and difficult-to-treat condition. This technical guide provides
a comprehensive overview of the preclinical and clinical development of DSP-2230 for episodic
infantile limb pain syndrome, including its mechanism of action, key experimental data, and
ongoing clinical investigations.

Introduction: Episodic Infantile Limb Pain Syndrome
and the Role of Nav1.9

Episodic infantile limb pain syndrome is an autosomal dominant genetic disorder that manifests
in early childhood with episodes of severe, non-inflammatory pain in the limbs. These pain
attacks can be triggered by factors such as fatigue or cold and significantly impact the quality of
life of affected individuals and their families.
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The primary driver of this syndrome is a gain-of-function mutation in the SCN11A gene.[1][2]
This gene encodes the a-subunit of the Nav1.9 voltage-gated sodium channel, which is
predominantly expressed in peripheral nociceptive neurons.[3] Nav1.9 plays a crucial role in
setting the resting membrane potential and amplifying subthreshold stimuli in these neurons.[4]
The gain-of-function mutations lead to a hyperpolarized shift in the voltage dependence of
activation, causing the channel to open at more negative membrane potentials. This results in a
state of hyperexcitability in the nociceptors, leading to the spontaneous and triggered pain
episodes characteristic of the syndrome.[1][2]

DSP-2230: A Targeted Nav1.7/1.8/1.9 Inhibitor

DSP-2230 is a novel, orally bioavailable small molecule designed to selectively inhibit the
Navl.7, Navl.8, and Navl1.9 sodium channels, all of which are key players in pain signaling
pathways. By targeting Nav1.9, DSP-2230 directly addresses the underlying pathophysiology
of episodic infantile limb pain syndrome.

Mechanism of Action

DSP-2230 acts as a pore blocker of the Navl.7, Nav1.8, and Nav1.9 channels. This inhibition
reduces the influx of sodium ions into nociceptive neurons, thereby dampening the
hyperexcitability caused by the SCN11A gain-of-function mutation. The simultaneous inhibition
of Navl.7 and Nav1.8, which are also critical for the initiation and propagation of pain signals,
may provide a broader analgesic effect.

Preclinical Evidence

A key preclinical study by Okuda et al. (2023) investigated the efficacy of ANP-230 (DSP-2230)
in a knock-in mouse model harboring the p.R222S mutation in Scnlla, which is orthologous to
a human mutation found in patients with familial episodic pain syndrome.[5][6]

Experimental Protocol: Preclinical Mouse Model[5][7][8]

e Animal Model: Knock-in mice with the p.R222S mutation in the Scnlla gene were used.
These mice exhibit hypersensitivity to thermal and mechanical stimuli, mimicking the human
phenotype.

e Drug Administration: ANP-230 was administered orally at doses of 3, 10, and 30 mg/kg.
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¢ Behavioral Tests:

o Hot Plate Test: To assess thermal hyperalgesia, mice were placed on a hot plate at 55°C,
and the latency to a nociceptive response (e.g., licking or jumping) was measured.

o Cold Plate Test: To evaluate cold allodynia, mice were placed on a cold plate, and the
number of nociceptive behaviors was counted.

o von Frey Test: Mechanical sensitivity was assessed using von Frey filaments of varying
forces applied to the plantar surface of the hind paw.

e Electrophysiology: Dorsal root ganglion (DRG) neurons were isolated from the mutant mice
to study the effect of ANP-230 on neuronal excitability by measuring the firing of action
potentials in response to current injections.

Quantitative Data: Preclinical Efficacy

The study demonstrated that ANP-230 significantly reduces pain-like behaviors in the R222S
mutant mice in a dose-dependent manner.

) ) Vehicle ANP-230 (10 ANP-230 (30
Experiment Endpoint p-value
Control mg/kg) mg/kg)
Hot Plate Latency to
~10s ~15s ~20s <0.01
Test response (s)
Cold Plate Number of
~15 ~8 ~5 <0.01
Test responses
50%
von Frey Test  withdrawal ~0.44g ~0.8¢ ~1.2g <0.01
threshold (g)
) Number of o
Electrophysio ) ) Moderately Significantly
evoked action  High <0.01
logy ) Reduced Reduced
potentials

Note: The values in the table are approximate based on graphical data from Okuda et al., 2023
and are intended for illustrative purposes.[5][7]
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Clinical Development Program

DSP-2230 has progressed through early-phase clinical trials in healthy volunteers and is
currently being investigated in patients with episodic infantile limb pain syndrome.

Completed Phase 1 Studies

Several Phase 1 studies have been completed to assess the safety, tolerability, and
pharmacokinetics of DSP-2230 in healthy subjects.

o ISRCTN80154838: A randomized, double-blind, placebo-controlled, four-way crossover
study investigating the pharmacodynamic effect of DSP-2230 using capsaicin and UVB-
induced pain models in healthy male subjects.

o ISRCTNO02543559: A Phase 1 study to investigate the effect of single and repeated doses of
DSP-2230 on renal function in healthy subjects.[8]

These studies established a tolerable safety profile for DSP-2230, supporting its progression
into patient populations.[9]

Ongoing Phase 1/2 Clinical Trial (jRCT2061200046)

A multicenter, exploratory Phase 1/2 study of ANP-230 is currently underway in Japan to
evaluate its safety, efficacy, and pharmacokinetics in patients with infantile episodic limb pain.

El

Study Design: This is an open-label study.

Inclusion Criteria: Patients diagnosed with familial infantile episodic limb pain based on
specific symptoms, family history, and a confirmed SCN11A mutation.

Primary Endpoints:

o Safety and tolerability

o Pharmacokinetics of ANP-230

Secondary Endpoints:
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o Change in the frequency and intensity of pain episodes

o Patient-reported outcomes on quality of life
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Nav1.9 signaling in nociception and the impact of DSP-2230.

Experimental Workflow: Preclinical Evaluation of DSP-
2230
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Workflow for the preclinical assessment of DSP-2230.

Clinical Trial Design: Phase 1/2 Study (JRCT2061200046)
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Design of the ongoing Phase 1/2 clinical trial of ANP-230.

Conclusion and Future Directions

DSP-2230 represents a targeted therapeutic approach for episodic infantile limb pain
syndrome, with a mechanism of action that directly addresses the underlying pathophysiology
of the disease. Preclinical data in a relevant animal model have demonstrated promising
efficacy in reducing pain-like behaviors and normalizing neuronal hyperexcitability. The ongoing
Phase 1/2 clinical trial will provide crucial data on the safety, tolerability, and preliminary
efficacy of DSP-2230 in the patient population. Successful outcomes from this trial could pave
the way for a much-needed, first-in-class treatment for this debilitating rare disease. Further
research may also explore the potential of DSP-2230 in other neuropathic pain conditions
where Navl.7, Nav1.8, and Nav1.9 play a significant role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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